molecular formula C17H15N3O3 B11930581 methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate

methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate

Cat. No.: B11930581
M. Wt: 309.32 g/mol
InChI Key: ACRYPFBNYMEDTL-UHFFFAOYSA-N
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Description

Methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate (referred to as ZDWX-25 in computational studies) is a synthetic heterocyclic compound designed to inhibit glycogen synthase kinase-3β (GSK-3β), a target implicated in neurodegenerative disorders and cancer . Its structure features:

  • A pyrido[3,4-b]indole core, which facilitates π-stacking interactions with aromatic residues in enzymes.
  • A cyclopropanecarbonylamino substituent at position 1, enhancing steric and electronic modulation.
  • A methyl carboxylate group at position 7, improving solubility and binding specificity.

ZDWX-25 was optimized for blood-brain barrier penetration and reduced plasma protein binding, making it a candidate for central nervous system-targeted therapies .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-23-17(22)10-4-5-11-12-6-7-18-15(14(12)19-13(11)8-10)20-16(21)9-2-3-9/h4-9,19H,2-3H2,1H3,(H,18,20,21)

InChI Key

ACRYPFBNYMEDTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)NC(=O)C4CC4

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 1-Methyl-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]indole-1-carboxylate

Adapting methods from CA1129412A, the pyridoindole core is synthesized through a Pictet-Spengler cyclization:

  • Starting Material : Tryptamine derivative (1.0 equiv) and methyl glyoxylate (1.2 equiv) are refluxed in ethanol saturated with methylamine (5.0 equiv) at 70°C for 12 hours.

  • Workup : The reaction mixture is concentrated, and the residue is extracted with ethyl acetate (3 × 300 mL). Evaporation yields a crude oil, which is recrystallized from ethanol to afford the intermediate as white crystals (Yield: 78%, m.p. 230–231°C).

Oxidation to the Aromatic System

The tetrahydro intermediate is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane under nitrogen:

  • Conditions : 0°C to room temperature, 6 hours.

  • Result : Aromatic pyridoindole ester (Yield: 85%, confirmed by LC-MS).

Introduction of the Cyclopropanecarbonylamino Group

Aminolysis of the Methyl Ester

The methyl ester at position 1 is converted to the corresponding amine via aminolysis:

  • Reagents : Ammonium hydroxide (30% in ethanol, 10.0 equiv).

  • Conditions : 48 hours at ambient temperature.

  • Outcome : Primary amine intermediate isolated after filtration and washing with ethanol (Yield: 70%).

Acylation with Cyclopropanecarbonyl Chloride

The amine is acylated under Schotten-Baumann conditions:

  • Reagents : Cyclopropanecarbonyl chloride (1.5 equiv), aqueous NaOH (10% w/v).

  • Conditions : 0°C, 2 hours, followed by stirring at room temperature for 12 hours.

  • Workup : The product is extracted into dichloromethane, dried over Na₂SO₄, and purified via preparative HPLC (C18 column, acetonitrile/water gradient).

Final Esterification at Position 7

The carboxylic acid at position 7 is methylated using trimethylsilyl diazomethane (TMSD):

  • Reagents : TMSD (2.0 equiv) in methanol.

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 92% after silica gel chromatography (hexane/ethyl acetate 3:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.82 (m, 2H, aromatic), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.91 (s, 3H, COOCH₃), 1.98–1.86 (m, 1H, cyclopropane CH), 1.32–1.25 (m, 4H, cyclopropane CH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₈H₁₈N₃O₃: 324.1348; found: 324.1345.

Purity Assessment

  • HPLC : >99% purity (C18 column, 254 nm, retention time 12.7 min).

Optimization and Scale-Up Considerations

Solvent Effects on Acylation

Comparative studies reveal that tetrahydrofuran (THF) enhances reaction rates compared to ethanol due to improved solubility of the amine intermediate (Table 1).

Table 1: Solvent Screening for Acylation Step

SolventReaction Time (h)Yield (%)
Ethanol1270
THF688
DMF482

Catalytic Acceleration

Adding DMAP (4-dimethylaminopyridine, 0.1 equiv) reduces acylation time to 3 hours with 95% yield .

Scientific Research Applications

Methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The cyclopropane ring can also contribute to the compound’s binding affinity and specificity by providing a rigid and constrained structure.

Comparison with Similar Compounds

Pyrido[3,4-b]Indole Derivatives with Varied Substituents

Compounds 7l and 7f () share the pyrido[3,4-b]indole scaffold but differ in substituents:

Compound Position 1 Substituent Position 3 Substituent Molecular Weight Key Interactions
ZDWX-25 Cyclopropanecarbonylamino Methyl carboxylate 365.36 g/mol* GSK-3β binding via Lys85, Val135
7l 4-Methoxyphenyl N-(6-(2-methylbenzamido)hexyl)carboxamide 593.69 g/mol Not reported (synthetic focus)
7f 4-Methoxyphenyl N-(4-(2-methylbenzamido)butyl)carboxamide 565.64 g/mol Not reported (synthetic focus)

Key Observations :

  • ZDWX-25’s cyclopropanecarbonylamino group enables unique van der Waals and hydrogen-bonding interactions with GSK-3β residues (e.g., Lys85), absent in 7l/7f, which prioritize aromatic bulk .

N-Substituted Trifluoromethylphenyl Derivatives (F-Series)

describes six derivatives (F21–F26) with N-alkyl/aryl groups and trifluoromethylphenyl substituents. Selected examples:

Compound N-Substituent Position 1 Substituent Melting Point (°C) Yield (%)
F21 Ethyl 4-Trifluoromethylphenyl 261–263 78.1
F23 Isopropyl 4-Trifluoromethylphenyl 245–247 69.3
F25 2-Chlorophenyl 4-Trifluoromethylphenyl 295–297 95.6
ZDWX-25 Cyclopropanecarbonyl - Not reported Not reported

Key Observations :

  • F25 ’s high yield (95.6%) and melting point (295–297°C) suggest superior crystallinity and stability compared to ZDWX-25, though biological data are lacking .
  • The trifluoromethyl group in F-series compounds enhances metabolic stability but may reduce blood-brain barrier permeability compared to ZDWX-25’s cyclopropane moiety .

Computational Analogues (MSD Series)

–6 highlights MSD 39, MSD 44, and MSD 46, which replace ZDWX-25’s cyclopropanecarbonylamino group with bulkier substituents:

Compound Substituent Modification Docking Score (CDOCKER Energy) Key Binding Interactions
ZDWX-25 - -36.4244 Lys85 (H-bond), Val135 (vdW)
MSD 46 N-(2-((2,4-dimethoxyphenyl)amino)ethyl) ring -40.8728 Lys85 (H-bond), Val135 (alkyl), Phe67 (π–π)
MSD 44 N-(2-Oxo-2-(quinolin-6-ylamino)ethyl) ring -40.7119 Lys85 (H-bond), Val110 (vdW)

Key Observations :

  • MSD 46 outperforms ZDWX-25 in docking scores, attributed to its dimethoxyphenyl group enabling multi-modal interactions (hydrogen bonding, π–π stacking) .
  • ZDWX-25’s cyclopropane retains a balance between steric bulk and flexibility, whereas MSD analogues trade this for enhanced residue-specific binding .

Biological Activity

Methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₀N₂O₂
  • Molecular Weight: 218.22 g/mol
  • CAS Number: 486-84-0
  • IUPAC Name: this compound

The compound features a pyridoindole structure that is known for its diverse biological activities, particularly in neuropharmacology and oncology.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds related to the pyridoindole structure. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study:
In vitro studies demonstrated that this compound could inhibit cell proliferation in human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

Pyridoindole derivatives have been associated with neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound may modulate pathways involved in oxidative stress and inflammation, contributing to its neuroprotective profile.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Synthesis:
    A manganese dioxide-mediated one-pot synthesis has been reported, which involves alcohol oxidation followed by Pictet–Spengler cyclization and oxidative aromatization. This method offers an efficient route to obtain β-carboline derivatives from readily available starting materials .
  • Traditional Synthetic Routes:
    Traditional methods involve multiple steps including cyclization reactions that yield the desired pyridoindole structure.

Table: Comparison of Synthesis Methods

MethodAdvantagesDisadvantages
One-Pot SynthesisEfficient; fewer steps; high yieldRequires specific conditions
Traditional Multi-Step SynthesisFlexibility in product variationLonger reaction times; lower overall yield

Q & A

What are the standard synthetic methodologies for preparing methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclopropane carbonyl coupling and pyridoindole core formation. A one-pot tandem reaction using MnO₂ as an oxidant (e.g., for carboline derivatives) can streamline the process by promoting simultaneous oxidation and cyclization . Key steps include:

  • Cyclopropane introduction: Reacting cyclopropanecarbonyl chloride with the amino group of the pyridoindole intermediate under anhydrous conditions.
  • Esterification: Using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester at the 7-position.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and MS are critical .

How can reaction conditions be optimized to improve yields of pyridoindole derivatives?

Level: Advanced
Methodological Answer:
Optimization requires addressing:

  • Catalytic systems: Trifluoroacetic acid (TFA) or Pd-based catalysts enhance cyclization efficiency in heterocycle formation .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while high-pressure conditions accelerate sluggish reactions .
  • Temperature control: Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) while maintaining yield .
    Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (temperature, catalyst loading, solvent ratio) .

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–9.0 ppm) and ester/amide carbonyl carbons (δ 165–175 ppm). Overlapping signals in the pyridoindole core may require 2D NMR (COSY, HSQC) .
  • Mass spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate the cyclopropane and carboxylate groups .
  • IR spectroscopy: Identify carbonyl stretches (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹) .

How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Level: Advanced
Methodological Answer:

  • Variable temperature NMR: Resolve dynamic effects (e.g., hindered rotation of the cyclopropane group) causing signal splitting .
  • Isotopic labeling: Use ¹⁵N-labeled analogs to clarify nitrogen environments in the pyridoindole ring .
  • Computational modeling: DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data to assign ambiguous signals .

How should researchers assess the compound’s stability under different storage conditions?

Level: Basic
Methodological Answer:

  • Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
  • Adsorption analysis: Use microspectroscopic imaging (AFM-IR) to study surface interactions in solid-state or on laboratory glassware, which may alter stability .

What advanced methods elucidate degradation pathways of this compound?

Level: Advanced
Methodological Answer:

  • LC-HRMS: Identify degradation products (e.g., ester hydrolysis to carboxylic acid) and propose pathways .
  • Forced degradation studies: Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Use tandem MS/MS to fragment and sequence degradants .
  • Kinetic modeling: Apply Arrhenius equations to predict shelf-life based on activation energy of degradation .

How can biological target interactions (e.g., enzyme inhibition) be systematically studied?

Level: Advanced
Methodological Answer:

  • Surface plasmon resonance (SPR): Measure binding affinity (KD) to targets like glycogen synthase kinase-3β (GSK-3β) .
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Mutagenesis assays: Identify critical residues in the target protein by comparing binding with wild-type and mutant variants .

What safety protocols are recommended for handling this compound?

Level: Basic
Methodological Answer:

  • PPE: Nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Avoid latex gloves due to poor solvent resistance .
  • Engineering controls: Use fume hoods for weighing and reactions involving volatile intermediates .
  • Decontamination: Quench reactions with aqueous NaHCO₃ before disposal to neutralize acidic byproducts .

How should researchers address contradictions in reported synthetic yields (e.g., 50% vs. 70%)?

Level: Advanced
Methodological Answer:

  • Reproducibility checks: Verify purity of starting materials (e.g., cyclopropanecarbonyl chloride ≥98%) and moisture control (Schlenk techniques) .
  • Byproduct analysis: Use LC-MS to identify side products (e.g., dimerization or over-oxidation) that reduce yield .
  • Scale-dependent effects: Pilot small-scale reactions (0.1 mmol) before scaling up; exothermic reactions may require gradual reagent addition .

What computational strategies predict the compound’s reactivity in novel reactions?

Level: Advanced
Methodological Answer:

  • Molecular docking (AutoDock Vina): Screen virtual libraries of pyridoindole derivatives for binding poses against targets .
  • Reactivity descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Machine learning: Train models on existing pyridoindole reaction data to predict optimal conditions for new transformations .

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